![molecular formula C11H7ClF2N2O B3027049 Benzenamine, 4-[(2-chloro-4-pyridinyl)oxy]-2,5-difluoro- CAS No. 1225278-65-8](/img/structure/B3027049.png)
Benzenamine, 4-[(2-chloro-4-pyridinyl)oxy]-2,5-difluoro-
Overview
Description
Scientific Research Applications
Chemical Synthesis
This compound is used as a reagent in chemical synthesis . It’s a versatile building block for the synthesis of various organic compounds due to its unique structure that includes a benzene ring, an amine group, and a pyridine ring .
Plant Growth Regulators
The compound has been found to have a regulatory effect on the aroma quality of table grapes . It’s used in the production of table grapes along with gibberellic acid (GA3) as plant growth regulators .
Anticancer Research
Derivatives of this compound have been synthesized and assessed for their antiproliferative activity against human breast cancer cell line MCF7 . The compound showed promising cytotoxic activity against all cell lines with IC50 values of 3.3 mM for MCF7 cells .
Nonlinear Optical (NLO) Material
The compound has been used in the synthesis of a new organic nonlinear optical (NLO) material . This material exhibited significant two-photon absorption, nonlinear refraction, and optical limiting under the CW regime .
Optoelectronic Applications
The synthesized NLO material has potential applications in frequency generator, optical limiters, and optical switching devices . These applications are crucial in the fields of photonics and optoelectronics .
LOXL2 Inhibition
The compound has been found to have selective inhibition against LOXL2 . This could have potential applications in the treatment of diseases where LOXL2 is implicated .
Mechanism of Action
Mode of Action
The mode of action of this compound involves a two-step mechanism characterized by the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate . This type of reaction is common in aromatic compounds and is influenced by the presence of electron-withdrawing groups .
properties
IUPAC Name |
4-(2-chloropyridin-4-yl)oxy-2,5-difluoroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2O/c12-11-3-6(1-2-16-11)17-10-5-7(13)9(15)4-8(10)14/h1-5H,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOHGIBWMNXIOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC2=C(C=C(C(=C2)F)N)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501213643 | |
Record name | 4-[(2-Chloro-4-pyridinyl)oxy]-2,5-difluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501213643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 4-[(2-chloro-4-pyridinyl)oxy]-2,5-difluoro- | |
CAS RN |
1225278-65-8 | |
Record name | 4-[(2-Chloro-4-pyridinyl)oxy]-2,5-difluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1225278-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2-Chloro-4-pyridinyl)oxy]-2,5-difluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501213643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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